molecular formula C19H17ClN4O4 B11485083 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11485083
M. Wt: 400.8 g/mol
InChI Key: JPHPFCXAYRKFRC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-{2-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Formamido]Ethyl}Acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the chlorophenoxy group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-N-{2-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Formamido]Ethyl}Acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions using chlorophenol and suitable electrophiles.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the chlorophenoxy intermediate using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to other heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones and other oxidized derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as an anti-inflammatory and anti-cancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders. Its unique structure allows it to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound is used in the development of new agrochemicals and materials with enhanced properties such as increased stability and bioactivity.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-{2-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Formamido]Ethyl}Acetamide involves its interaction with specific molecular targets in the body. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[1-(3-Methyl-1,2,4-Oxadiazol-5-yl)Cyclohexyl]Acetamide
  • 2-(4-Chlorophenoxy)-N-(3-(Trifluoromethyl)Phenyl)Acetamide
  • (4-(1,2,4-Oxadiazol-5-yl)Phenyl)-2-Aminoacetamide Derivatives

Comparison:

  • Structural Differences: While all these compounds contain the oxadiazole ring and chlorophenoxy group, they differ in the substituents attached to these core structures. These differences can significantly impact their chemical and biological properties.
  • Biological Activity: The presence of different substituents can alter the compound’s ability to interact with biological targets, leading to variations in their pharmacological effects.
  • Chemical Reactivity: Structural variations can also influence the compound’s reactivity in chemical reactions, affecting the types of products formed and the conditions required for these reactions.

Properties

Molecular Formula

C19H17ClN4O4

Molecular Weight

400.8 g/mol

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17ClN4O4/c20-14-6-8-15(9-7-14)27-12-16(25)21-10-11-22-18(26)19-23-17(24-28-19)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,25)(H,22,26)

InChI Key

JPHPFCXAYRKFRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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